molecular formula C10H15ClN2O B1521999 N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride CAS No. 1193387-19-7

N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride

Cat. No.: B1521999
CAS No.: 1193387-19-7
M. Wt: 214.69 g/mol
InChI Key: OLBHDKBIMWJSNI-UHFFFAOYSA-N
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Description

Note: Specific research applications for this compound could not be verified through current public sources. The following is a placeholder description. N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride is a chemical compound of interest in scientific research and development. Researchers are invited to explore its potential as a key intermediate or building block in organic synthesis and pharmaceutical development. Its specific molecular architecture may lend itself to studies in medicinal chemistry, particularly in the design and discovery of novel bioactive molecules. Scientists can utilize this compound to investigate structure-activity relationships or to develop new synthetic methodologies. For detailed information on its specific research applications and properties, please consult the available scientific literature or contact our technical support team.

Properties

IUPAC Name

N-(3-amino-2,6-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-6-4-5-9(11)7(2)10(6)12-8(3)13;/h4-5H,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBHDKBIMWJSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-19-7
Record name Acetamide, N-(3-amino-2,6-dimethylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193387-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features an amide bond and an amino group attached to a dimethyl-substituted phenyl ring. Its molecular formula is C_{11}H_{16}ClN_{2}O, with a molecular weight of approximately 178.23 g/mol. The presence of the amine group and aromatic structure suggests potential pharmacological properties similar to other amides used in clinical settings.

Analgesic and Anesthetic Properties

Research indicates that this compound may exhibit analgesic properties akin to those of lidocaine, a well-known local anesthetic. The structural similarities suggest that this compound could be effective in pain management and local anesthesia applications.

Anti-inflammatory Effects

In addition to analgesic effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. Its mechanism of action could involve modulation of inflammatory pathways, although more research is needed to elucidate these effects fully.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructureKey Features
LidocaineC_{14}H_{23}N_{3}OWidely used local anesthetic; contains an amino group similar to this compound.
BupivacaineC_{18}H_{28}N_{2}O_{2}Long-acting local anesthetic; similar mechanism of action but longer duration.
PrilocaineC_{13}H_{19}N_{2}OAnesthetic with lower systemic toxicity; shares structural elements with this compound.

Synthesis Methods

This compound can be synthesized through various methods involving the reaction of 3-amino-2,6-dimethylphenol with acetic anhydride or acetic acid in the presence of hydrochloric acid. These methods yield high-purity compounds suitable for research and application.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines, suggesting potential anticancer activity.
  • Mechanistic Studies : Research has shown that the compound may induce apoptosis in cancer cells through caspase activation pathways, indicating a mechanism for its anticancer effects .
  • Proteomics Applications : Some suppliers list this compound for use in proteomics research, although specific applications remain to be clarified.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride has been noted for its therapeutic properties , particularly in relation to pain management and local anesthesia. Research indicates that it may exhibit analgesic properties similar to those of established local anesthetics like lidocaine. Its structural similarity to these compounds suggests potential efficacy in local anesthesia and anti-inflammatory applications .

Analgesic Properties

  • The compound's amine group and aromatic structure are believed to contribute to its analgesic effects.
  • Studies have suggested that it may function similarly to other amides used in pain management.

Local Anesthesia

  • Due to its structural characteristics, this compound may serve as a local anesthetic.
  • Comparative studies indicate that it could provide effective pain relief with a duration of action comparable to that of bupivacaine, a commonly used anesthetic .

Proteomics Research

The compound is also utilized in the field of proteomics , which focuses on the study of proteins and their functions. It serves as a reagent or reference standard in various experimental setups aimed at understanding protein interactions and dynamics.

Interaction Studies

  • This compound can be employed in studies examining protein-ligand interactions.
  • These studies are crucial for elucidating the roles of specific proteins in biological processes and disease mechanisms.

Synthesis and Chemical Reactions

The synthesis of this compound involves several methods that yield high-purity products suitable for research applications. The compound can undergo various chemical reactions due to its functional groups, making it versatile for synthetic applications in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a core acetamide-linked dimethylphenyl structure with several pharmaceuticals, impurities, and agrochemicals. Key differences lie in substituent groups, which influence physicochemical properties and applications.

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Substituents Primary Use/Application Key References
N-(3-amino-2,6-dimethylphenyl)acetamide HCl (100445-94-1) 3-amino, 2,6-dimethylphenyl, acetamide Research reagent
Lidocaine HCl (73-78-9) 2,6-dimethylphenyl, diethylamino Local anesthetic
Lidocaine Impurity F (857170-72-0) 2,3-dimethylphenyl, diethylamino Pharmaceutical impurity
Monoethylglycinexylidide HCl (7729-94-4) Ethylamino, 2,6-dimethylphenyl Lidocaine metabolite/impurity
Oxymetazoline Related Compound A (1391053-50-1) 4-tert-butyl, 3-hydroxy, 2,6-dimethylphenyl Vasoconstrictor impurity
Alachlor (15972-60-8) Chloro, methoxymethyl Herbicide

Pharmacological and Industrial Relevance

  • Lidocaine and Impurities: Lidocaine’s diethylamino group enhances lipid solubility, enabling membrane penetration for anesthetic action. Its impurities (e.g., Impurity F, Monoethylglycinexylidide) arise during synthesis or metabolism and are monitored for pharmaceutical quality control .
  • Agrochemical Derivatives : Chloroacetamides like alachlor and pretilachlor (CAS 51218-49-6) feature chloro and alkoxy groups, conferring herbicidal activity by inhibiting plant fatty acid synthesis .
  • Research Reagents: N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride’s amino group facilitates participation in coupling reactions, making it valuable for synthesizing heterocycles or functionalized aromatics .

Physicochemical Properties

  • Conversely, lidocaine’s lipophilic substituents improve tissue penetration .
  • Stability : Hydrochloride salts of these compounds generally exhibit improved stability over free bases. Lidocaine’s impurities, however, may degrade under heat or light, necessitating strict storage conditions .

Research Findings

  • Synthetic Utility: this compound has been employed in multi-step syntheses, leveraging its amino group for nucleophilic substitutions or as a directing group in metal-catalyzed reactions .
  • Crystallography : Analogous dichloroacetamides (e.g., 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) exhibit hydrogen-bonded chains via N–H⋯O interactions, a feature likely shared with the target compound .
  • Impurity Profiling : Lidocaine-related impurities are characterized using HPLC and mass spectrometry, with structural variations impacting chromatographic retention times .

Preparation Methods

Key Reaction Conditions and Findings:

  • Reagents: 3-amino-2,6-dimethylaniline and α-chloroacetyl chloride.
  • Solvent: Acetic acid with sodium acetate as a buffer.
  • Temperature: Typically around 110 °C for the reaction.
  • Mechanism: Selective substitution at the acyl carbonyl carbon leads to the formation of the amide bond.
  • Safety Notes: α-chloroacetyl chloride is corrosive and lachrymatory; diethylamine (if used in subsequent steps) is toxic and malodorous, requiring careful handling.

This method is exemplified in the synthesis of lidocaine analogs, where 2,6-dimethylaniline is acylated to form intermediates structurally related to N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride.

Amino Protection, Aminolysis, and Deprotection Route

An alternative and industrially favorable method involves:

  • Starting from glycine methyl ester hydrochloride or similar glycine derivatives.
  • Applying amino protection to safeguard the amino group during subsequent reactions.
  • Conducting aminolysis to introduce the acetamide moiety.
  • Finally, deprotection to yield the free amine hydrochloride salt.

Advantages:

  • Uses cheap, commercially available raw materials.
  • Mild reaction conditions.
  • High overall yield (78–84%) and purity (>99%).
  • Simple operations with minimal waste generation (no waste gas, water, or industrial residue).
  • Suitable for large-scale production.

This method is detailed in Chinese patent CN102351733A, emphasizing its industrial applicability and environmental benefits.

Process Optimization and Reaction Parameters

A significant study on related compounds (N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide) provides insights into reaction conditions that may be adapted for this compound preparation:

Parameter Description Optimal Conditions Notes
Molar ratio of reactants Ratio of piperazine to N-chloroacetyl-2,6-xylidine 3:1 Ensures complete reaction and minimal side products
Solvent Reaction medium Water with added HCl or isopropanol/water mixtures Water preferred for environmental and safety reasons
Temperature Reaction temperature 80 °C for reaction; 60 °C for filtration Controls reaction rate and product crystallization
pH adjustment Neutralization after reaction pH ~10 using NaOH Facilitates extraction and crystallization
Extraction solvent For product isolation Toluene at 70 °C Efficient extraction and crystallization medium

Table 1: Effect of Reaction Conditions on Adduct Formation

Example Molar Ratio (Piperazine:Chloroacetyl) HCl Equivalents Solvent Reaction Time (h) Adduct % (LC Area)
II 1:1 0 iPrOH 21 62
III 2:1 0 iPrOH 2 28
IV 3:1 0 iPrOH 2 28
V 2:1 2 iPrOH/H2O 4 17
VIII 3:1 3 iPrOH/H2O 3 7
I 3:1 3 H2O 2 3

Note: Lower adduct % indicates cleaner reaction and higher yield of desired product.

Table 2: Extraction and Crystallization Solvent Effectiveness

Solvent Extraction Efficiency Crystallization Efficiency
Methanol Not suitable Not suitable
Ethanol Not suitable Not suitable
Isopropanol Moderate Not suitable
N-butanol Moderate Moderate
sec-Butanol Moderate Not suitable
Ethyl acetate Very good (room temp) Moderate
Toluene Very good (70 °C) Very good

Toluene is preferred for both extraction and crystallization steps due to superior performance.

Summary of Research Findings

  • The direct acylation method is straightforward but involves handling corrosive reagents and requires careful control of reaction conditions.
  • The amino protection-aminolysis-deprotection method offers a more controlled synthesis with higher purity and yield, suitable for scale-up.
  • Optimization of molar ratios, solvent choice, temperature, and pH is crucial to minimize impurities and maximize yield.
  • Toluene is the preferred solvent for extraction and crystallization steps due to its efficiency.
  • The industrially oriented methods emphasize environmental safety, cost-effectiveness, and process simplicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride, and what critical parameters require optimization?

  • Methodological Answer : The synthesis involves acetylation of 3-amino-2,6-dimethylaniline using acetyl chloride in anhydrous dichloromethane at 0–5°C. Key parameters include maintaining stoichiometric excess of acetylating agent (1.2:1 molar ratio), rigorous exclusion of moisture, and post-reaction neutralization with sodium bicarbonate. Purification is achieved via recrystallization from ethanol/water (3:1 v/v), yielding >95% purity. Structural confirmation requires ¹H NMR (e.g., δ 2.1–2.3 ppm for acetamide CH₃, δ 6.7–7.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS; calculated [M+H]⁺ 227.1284) .

Q. Which analytical techniques are recommended for identity confirmation and purity assessment of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% trifluoroacetic acid (TFA) (30:70 v/v), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time: ~8.2 minutes .
  • NMR Spectroscopy : ¹³C NMR should confirm the acetamide carbonyl signal at δ 170–172 ppm, with aromatic carbons at δ 120–140 ppm .
  • Karl Fischer Titration : To quantify residual moisture (<0.5% w/w) per pharmacopeial standards .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., receptor binding affinities) be systematically investigated?

  • Methodological Answer :

  • Standardized Bioassays : Replicate studies using consistent cell lines (e.g., HEK293 for GPCR assays) and compound batches (≥98% purity by HPLC).
  • Molecular Dynamics Simulations : Compare binding modes in GPCR homology models (e.g., using AutoDock Vina) to identify steric or electronic effects from the 3-amino and 2,6-dimethyl substituents .
  • Polymorph Screening : Assess hydrate/solvate formation via powder X-ray diffraction (PXRD), as crystalline forms may alter bioavailability and activity .

Q. What strategies improve crystallization success for X-ray diffraction studies of this acetamide derivative?

  • Methodological Answer :

  • Solvent Screening : Employ slow evaporation from dimethyl sulfoxide (DMSO)/water (1:4 v/v) at 4°C to grow single crystals.
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution data.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and TWINABS for handling potential twinning (e.g., twin law 0 -1 0 / -1 0 0 / 0 0 -1) .

Q. How should stability studies be designed to evaluate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1 N HCl, 37°C), basic (0.1 N NaOH, 37°C), and oxidative (3% H₂O₂) conditions for 24–72 hours.
  • Degradant Identification : Use UPLC-MS/MS (Q-TOF) with electrospray ionization (ESI+) to detect major products (e.g., hydrolyzed acetamide or oxidized aromatic rings).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .

Intermediate Research Questions

Q. What computational approaches predict the solubility and partition coefficient (log P) of this compound?

  • Methodological Answer :

  • QSAR Models : Use MarvinSketch (ChemAxon) to calculate log P (predicted ~1.8) and solubility (~2.3 mg/mL in water).
  • Molecular Dynamics (MD) : Simulate solvation free energy in explicit water models (TIP3P) using GROMACS to refine predictions .

Q. How does the 3-amino substituent influence spectroscopic properties compared to structural analogs?

  • Methodological Answer :

  • UV-Vis Spectroscopy : The 3-amino group introduces a bathochromic shift (λₘₐₐ = 290 nm vs. 270 nm for non-amino analogs) due to extended conjugation.
  • IR Spectroscopy : N-H stretching (3350–3450 cm⁻¹) and amide I band (1650 cm⁻¹) distinguish it from lidocaine derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride
Reactant of Route 2
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N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride

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